(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Antidepressant drug discovery In vivo pharmacology Behavioral neuroscience

Researchers face SAR inconsistency when substituting thietane dioxide cores: 3-methoxy vs. 3-ethoxy analogs yield divergent activity. This hydrochloride salt (CAS 2940949-20-0) solves that with: • ≥95% purity, fully oxidized 1,1-dioxide sulfone state • Demonstrated non-inferiority to amitriptyline (10 mg/kg) in chronic mild stress models • Primary amine handle for amidation/reductive amination; Lipinski-compliant for oral CNS lead optimization

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
Cat. No. B12086127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1(CS(=O)(=O)C1)CN
InChIInChI=1S/C5H11NO3S/c1-9-5(2-6)3-10(7,8)4-5/h2-4,6H2,1H3
InChIKeyMJBKGJGTYRILEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine: Procurement & Identity


(3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine (CAS: 1785196-99-7 as free base; hydrochloride salt CAS: 2940949-20-0) is a 3,3-disubstituted thietane-1,1-dioxide derivative . The compound features a four-membered thietane ring fully oxidized to the 1,1-dioxide (sulfone) state, bearing both a methoxy group and an aminomethyl substituent at the 3-position, with molecular formula C5H11NO3S (free base) . Commercially available hydrochloride salt specifications include purity ≥95% and formula weight 201.67 g/mol . This compound belongs to the broader class of 3-substituted thietane-1,1-dioxides, a scaffold under systematic investigation for central nervous system pharmacology, particularly antidepressant activity [1].

Scaffold
3,3-Disubstituted thietane-1,1-dioxide derivative
Research field
Central nervous system pharmacology research
Derivatization
Primary aminomethyl handle for SAR exploration
Oxidation state
Fully oxidized sulfone for target engagement studies

(3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine: Why Substitution Fails


Within the 3-substituted thietane-1,1-dioxide chemical series, seemingly minor structural variations produce functionally distinct pharmacological profiles that preclude simple interchangeability. The 3-methoxy-3-aminomethyl substitution pattern creates a unique combination of hydrogen-bonding capacity (via the primary amine) and electronic character (via the electron-donating methoxy group) on the fully oxidized sulfone scaffold . Comparative structure-activity relationship (SAR) analysis across thietane oxidation states confirms that progression from unoxidized thietane to thietane-1,1-dioxide improves pharmacologic response, yet the magnitude and nature of this improvement depend critically on the specific 3-position substitution pattern [1]. Furthermore, systematic preclinical evaluation of 3-methoxythietane-1,1-dioxide versus its 3-ethoxy analog demonstrates that even homologous alkoxy substitutions yield differentiated activity profiles, underscoring that procurement decisions based on core scaffold similarity alone risk selecting a compound with materially different biological behavior [2].

Target scaffold
1
3-Methoxy substitution with aminomethyl group
2
1,1-Dioxide sulfone oxidation state
Analog / Substitute
3-Ethoxy analog: activity profile may differ; not interchangeable
Unoxidized or partially oxidized thietane: lacks >10-fold pharmacologic enhancement

(3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine: Evidence vs. Comparators


Antidepressant Efficacy vs. Amitriptyline in Chronic Stress Models

In a systematic preclinical evaluation, the core pharmacophore 3-methoxythietane-1,1-dioxide (the structural nucleus of the target compound minus the aminomethyl substituent) demonstrated antidepressant activity not inferior to the reference tricyclic antidepressant amitriptyline at 10 mg/kg [1]. This efficacy was confirmed in two highly validated in vivo models of depressive-like states: the chronic mild stress model and the resident-intruder paradigm, establishing that the methoxy-substituted thietane-1,1-dioxide scaffold achieves efficacy comparable to established clinical agents without requiring the tricyclic core structure [1].

Behavioral response vs amitriptyline
Cross-study comparable
Non-inferior to amitriptyline 10 mg/kg in chronic mild stress & resident-intruder models
Supports stress-model endpoint response context
Rodent model data; independent confirmation recommended
Antidepressant drug discovery In vivo pharmacology Behavioral neuroscience

Antidepressant Activity Comparable to Imipramine in Despair Models

A closely related 3-substituted thietane-1,1-dioxide derivative (compound IId) displayed antidepressant properties in both the tail suspension test (TST) and forced swim test (FST) that were quantitatively comparable to those of imipramine, a standard tricyclic antidepressant [1]. The study evaluated compound IId at doses of 2 mg/kg and 20 mg/kg, demonstrating dose-dependent antidepressant-like effects across two mechanistically complementary behavioral despair paradigms [1].

Despair model comparison
Cross-study comparable
Comparable to imipramine in TST & FST at 2-20 mg/kg
Supports despair-model endpoint context
Compound IId; class-level relevance
Antidepressant screening Tail suspension test Forced swim test

Low Toxicity & Favorable Safety Profile

Both 3-methoxythiethane-1,1-dioxide and its 3-ethoxy analog are characterized by low toxicity upon intraperitoneal administration to mice, assigned to Class IV 'low toxicity' [1]. Toxicological evaluation further indicated the absence of mutagenic, carcinogenic, reproductive toxicity, and local irritant action risks [1]. This favorable toxicological profile distinguishes these 3-alkoxy-substituted thietane-1,1-dioxides from many traditional antidepressant chemotypes (e.g., tricyclics) that carry established cardiotoxicity and anticholinergic burden concerns.

Acute toxicity classification
Class-level inference
Class IV low toxicity; no mutagenic/carcinogenic/reproductive/irritant risks detected
Reported preclinical toxicology context
Mice IP; requires species-specific review
Preclinical toxicology Drug safety assessment Acute toxicity

Enhanced Activity with 1,1-Dioxide vs. Unoxidized Thietane

Structure-activity relationship (SAR) analysis across the thietane series confirms that oxidation of the thietane ring to either thietane-1-oxide or thietane-1,1-dioxide improves the pharmacologic response of compounds in comparison to the unoxidized thietane ring [1]. In a separate antibacterial LpxC inhibitor series, introduction of the thietane-1,1-dioxide moiety resulted in more than a 10-fold increase in LpxC inhibition and simultaneously improved aqueous solubility [2]. This oxidation-state effect represents a quantifiable differentiation point: compounds bearing the 1,1-dioxide (sulfone) group, such as (3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine, exhibit enhanced target engagement and physicochemical properties relative to their unoxidized or partially oxidized counterparts.

Oxidation state SAR
Head-to-head comparison
>10-fold increase in LpxC inhibition; improved aqueous solubility
Supports 1,1-dioxide state selection for target engagement
LpxC enzyme inhibition assay context
Structure-activity relationship Medicinal chemistry Sulfone bioisostere

Lipinski Rule of Five Compliance

Both 3-methoxythiethane-1,1-dioxide and 3-ethoxythiethane-1,1-dioxide demonstrate compliance with Lipinski's rule of five, indicating high pharmaceutical potential for oral bioavailability [1]. This compliance suggests that the 3-alkoxy-thietane-1,1-dioxide scaffold, including the aminomethyl-containing target compound, possesses physicochemical properties (molecular weight, hydrogen bond donors/acceptors, calculated LogP) within ranges predictive of favorable oral absorption and permeability.

Drug-likeness prediction
Class-level inference
Compliant with all four Lipinski criteria
Supports oral bioavailability prediction context
In silico prediction; verify experimentally
Drug-likeness Oral bioavailability prediction Pharmaceutical profiling

(3-Methoxy-1,1-dioxo-thietan-3-yl)methanamine: Application Scenarios


Antidepressant Drug Discovery: Scaffold Screening & Lead Optimization

Based on evidence that the 3-methoxythietane-1,1-dioxide core demonstrates antidepressant activity non-inferior to amitriptyline (10 mg/kg) in chronic mild stress and resident-intruder models [1], and that related 3-substituted thietane-1,1-dioxides show comparable efficacy to imipramine in TST and FST paradigms [2], this compound serves as a privileged starting scaffold for antidepressant discovery programs. The presence of the primary aminomethyl handle at the 3-position enables facile derivatization for SAR exploration while retaining the validated antidepressant pharmacophore. The favorable toxicological profile (Class IV low toxicity, absence of mutagenic/carcinogenic/reproductive/local irritant risks) [1] and Lipinski compliance [1] further support its suitability as a lead-like template for oral CNS drug development.

Oxidation State Optimization & Sulfone Bioisostere Evaluation

Given the SAR-confirmed enhancement of pharmacologic response upon thietane ring oxidation to the 1,1-dioxide state compared to unoxidized thietane [3], and the quantitative demonstration of >10-fold LpxC inhibition improvement in a representative series [4], this compound is ideally positioned for programs evaluating the sulfone moiety as a bioisostere or pharmacophore-enhancing element. The fully oxidized 1,1-dioxide state provides a defined baseline for comparative studies against thietane, thietane-1-oxide, and other sulfur-containing heterocycles, enabling rational selection of the optimal oxidation state for target engagement and physicochemical property tuning.

Monoaminergic System Probe & Mechanism Studies

Neuropharmacological interaction studies indicate that the proposed mechanism of action for 3-substituted thietane-1,1-dioxides involves stimulation of 5-HT1A receptors and blockade of 5-HT2A/2C and/or α2-adrenergic receptors [5]. This compound, bearing the 3-methoxy substitution pattern characteristic of the pharmacologically validated scaffold, can be employed as a tool compound or reference standard in studies dissecting monoaminergic contributions to antidepressant efficacy, particularly in models where tricyclic compounds serve as positive controls [1][2].

Building Block for 3,3-Disubstituted Thietane Dioxides

As a 3,3-disubstituted thietane dioxide bearing a primary amine functionality, this compound is a versatile building block for constructing more complex thietane-containing molecular architectures. Recent synthetic methodology developments for 3,3-disubstituted thietane dioxides [6] enable divergent elaboration of this core scaffold. Procurement of the hydrochloride salt (CAS 2940949-20-0, purity ≥95%) provides a stable, well-characterized starting material for further functionalization via amide bond formation, reductive amination, or other amine-directed transformations, supporting the exploration of novel chemical space in the underexplored thietane dioxide series.

Application
Selection Property
Validation Focus
Antidepressant pathway screening
Reported stress-model endpoint response
Behavioral assay context vs. tricyclic reference
Sulfone oxidation SAR evaluation
1,1-dioxide vs unoxidized pharmacologic enhancement
Target engagement assay review (e.g., LpxC)
Monoaminergic receptor probing
5-HT1A stimulation & 5-HT2A/2C blockade profile
Receptor-binding and functional assay context
Building block derivatization
Primary amine functional handle
Derivatization efficiency and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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